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Compound of Interest

Compound Name: D2PM (hydrochloride)

CAS No.: 172152-19-1

Cat. No.: B1149274 Get Quote

Executive Summary
This guide compares D2PM (hydrochloride)—often chemically identified as (S)-

diphenylprolinol or associated with its desoxy-analog 2-DPMP (desoxypipradrol)—against the

highly selective dopamine uptake inhibitor GBR 12909 (Vanoxerine).[1]

GBR 12909 is the "gold standard" research tool for isolating Dopamine Transporter (DAT)

activity due to its exceptional selectivity over the Norepinephrine Transporter (NET).[1]

D2PM/2-DPMP functions as a dual Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[1]

It lacks the high DAT/NET selectivity ratio of GBR 12909, resulting in a broader

catecholaminergic profile that complicates specific DAT-labeling applications but mimics the

psychostimulant profile of cocaine or methylphenidate with significantly longer duration.[1]

Critical Nomenclature Note: In research and forensic contexts, "D2PM" strictly refers to

diphenylprolinol (diphenyl-2-pyrrolidinyl-methanol).[1][2] However, it is frequently confused with

or sold as 2-DPMP (desoxypipradrol), which is the desoxy-derivative.[1] This guide addresses

the hydrochloride salts of the pyrrolidine class, distinguishing between the selective nature of

GBR and the mixed nature of D2PM/2-DPMP.[1]

Chemical & Pharmacological Profiles[1][2][3][4]
Structural Classification[1]
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GBR 12909: A piperazine derivative.[1][3][4][5][6] Its structure allows it to bind deep within

the DAT substrate channel, locking the transporter in an inward-facing conformation.[1]

D2PM (HCl): A pyrrolidine derivative.[1] Structurally related to pipradrol.[1][7] The presence

(D2PM) or absence (2-DPMP) of the hydroxyl moiety significantly alters lipophilicity and

blood-brain barrier penetration, but both act as NDRIs.[1]

Mechanism of Action
Both compounds inhibit monoamine reuptake, but their "fingerprint" across the synaptic cleft

differs.[1]

GBR 12909 (Selective)

D2PM / 2-DPMP (Mixed NDRI)

GBR 12909

DAT (High Affinity)

Strong Blockade
NET (Low Affinity)

Weak/No Interaction

SERT (Negligible)No Interaction

D2PM (HCl)

DAT (High Affinity)

Strong Blockade
NET (High Affinity)

Significant Blockade

SERT (Negligible)No Interaction

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://en.wikipedia.org/wiki/Desoxypipradrol
https://pubmed.ncbi.nlm.nih.gov/22158543/
https://pubmed.ncbi.nlm.nih.gov/2530094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8015229/
https://pubmed.ncbi.nlm.nih.gov/2530095/
https://en.wikipedia.org/wiki/Desoxypipradrol
https://en.wikipedia.org/wiki/Desoxypipradrol
https://en.wikipedia.org/wiki/Desoxypipradrol
https://www.caymanchem.com/product/11481/2-dpmp-hydrochloride
https://en.wikipedia.org/wiki/Desoxypipradrol
https://en.wikipedia.org/wiki/Desoxypipradrol
https://www.benchchem.com/product/b1149274?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Selectivity logic. GBR 12909 isolates Dopamine (DAT) pathways, whereas D2PM

affects both Dopamine and Norepinephrine (NET) pathways.[1]

Quantitative Selectivity Data
The following data aggregates binding affinity (

) and inhibition constants (

) from standard radioligand binding assays.

Table 1: Comparative Binding Affinities ( )

Target Transporter
GBR 12909 (

)

D2PM / 2-DPMP (

)

Selectivity
Implication

DAT (Dopamine) 1 – 10 nM ~10 – 50 nM*
Both are potent DAT

inhibitors.[1]

NET (Norepinephrine) > 500 nM ~50 – 100 nM
D2PM is a potent NET

inhibitor; GBR is not.

SERT (Serotonin) > 10,000 nM > 10,000 nM

Neither compound

has significant SERT

activity.[1]

Selectivity Ratio

(DAT/NET)

> 500 (Highly

Selective)

~ 0.5 – 2.0 (Balanced

/ Mixed)

GBR is the superior

tool for isolating DA

signal.[1]

*Note: Values for D2PM vary by specific salt and assay conditions. 2-DPMP (desoxy) is

generally more potent than D2PM (alcohol), but both maintain the mixed NDRI profile.[1]

Key Interpretation
Use GBR 12909 when you must ensure that observed effects are solely due to dopamine

transporter blockade.[1] For example, in a study examining dopamine's specific role in

locomotor sensitization without noradrenergic confounders.[1]
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Use D2PM (HCl) if you are modeling "psychostimulant" effects similar to cocaine or

methylphenidate, where the concurrent elevation of norepinephrine is required to replicate

the full behavioral phenotype (arousal, sympathomimetic effects).[1]

Experimental Workflows
Protocol: Differentiating DAT vs. NET Activity
To experimentally validate the selectivity of your specific D2PM batch against GBR 12909, use

the following Uptake Inhibition Assay.

Reagents:

[

H]-Dopamine (DA)[1]

[

H]-Norepinephrine (NE)[1]

Synaptosomes (Rat striatum for DAT; Rat hippocampus/cortex for NET)[1]

Buffer: Krebs-Ringer-HEPES (KRH)[1]

Workflow:

Preparation: Isolate synaptosomes from respective brain regions.[1]

Incubation (Pre-drug): Incubate synaptosomes with varying concentrations (

M to

M) of GBR 12909 or D2PM HCl for 15 minutes at 37°C.

Substrate Addition: Add [

H]-DA (to striatal prep) or [

H]-NE (to hippocampal prep).[1]
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Transport: Allow uptake for 5 minutes.

Termination: Rapid filtration over GF/B filters; wash 3x with ice-cold buffer.

Analysis: Scintillation counting.

Expected Results:

GBR 12909: Will inhibit [

H]-DA uptake at nanomolar concentrations but will require micromolar concentrations to
inhibit [

H]-NE.[1]

D2PM: Will inhibit both [

H]-DA and [

H]-NE uptake at comparable (nanomolar to low micromolar) concentrations.[1]

Decision Tree for Compound Selection
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Experimental Goal
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Figure 2: Selection logic for choosing between GBR 12909 and D2PM based on experimental

requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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